molecular formula C22H28N2O4Sn B14589258 N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N'-phenylurea CAS No. 61500-38-7

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N'-phenylurea

Cat. No.: B14589258
CAS No.: 61500-38-7
M. Wt: 503.2 g/mol
InChI Key: DAKXKNPJJJRMPT-UHFFFAOYSA-L
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Description

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of benzodioxastannins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea typically involves the reaction of a benzodioxastannin derivative with a phenylurea compound. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform or carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-methylurea
  • N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-ethylurea

Uniqueness

N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences can be attributed to variations in the substituents attached to the benzodioxastannin core and the phenylurea moiety.

Properties

CAS No.

61500-38-7

Molecular Formula

C22H28N2O4Sn

Molecular Weight

503.2 g/mol

IUPAC Name

1-(2,2-dibutyl-4-oxo-1,3,2-benzodioxastannin-7-yl)-3-phenylurea

InChI

InChI=1S/C14H12N2O4.2C4H9.Sn/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9;2*1-3-4-2;/h1-8,17H,(H,18,19)(H2,15,16,20);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

DAKXKNPJJJRMPT-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)O1)CCCC

Origin of Product

United States

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